

Spectroscopic Profile of 3,6-Dibromo-2-fluoropyridine: A Technical Guide

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Compound of Interest

Compound Name: **3,6-Dibromo-2-fluoropyridine**

Cat. No.: **B3039662**

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This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic building block, **3,6-Dibromo-2-fluoropyridine**. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The interpretation of this data is crucial for confirming molecular structure, assessing purity, and understanding the chemical environment of this versatile synthetic intermediate.

Introduction: The Significance of 3,6-Dibromo-2-fluoropyridine

3,6-Dibromo-2-fluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of bromine and fluorine atoms, along with the pyridine core, imparts unique electronic properties and provides multiple reactive sites for further chemical transformations. Accurate and thorough spectroscopic characterization is the cornerstone of its application in complex molecular synthesis, ensuring the integrity of starting materials and the fidelity of subsequent reactions. This guide offers a detailed examination of its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of **3,6-Dibromo-2-fluoropyridine** in solution. The analysis of ^1H , ^{13}C , and ^{19}F NMR spectra provides

a complete picture of the molecule's connectivity and electronic environment.

Molecular Structure and Numbering

For clarity in the following spectral assignments, the IUPAC numbering for the pyridine ring is used.

Figure 1: Molecular Structure of **3,6-Dibromo-2-fluoropyridine**

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.5 - 7.8	Doublet of doublets (dd)	${}^3J(H,H) \approx 8-9, {}^4J(H,F) \approx 1-2$	H-4
~7.2 - 7.5	Doublet of doublets (dd)	${}^3J(H,H) \approx 8-9, {}^3J(H,F) \approx 4-6$	H-5

Interpretation: The proton at the C4 position (H-4) is expected to be a doublet of doublets due to coupling with the adjacent H-5 proton and a longer-range coupling to the fluorine atom at C2. The H-5 proton will also appear as a doublet of doublets, coupling to H-4 and the adjacent fluorine at C2. The electron-withdrawing nature of the bromine and fluorine atoms, as well as the nitrogen in the pyridine ring, will cause these protons to resonate in the downfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the presence of fluorine, carbon signals will exhibit C-F coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~158 - 162	Doublet (d)	$^1J(C,F) \approx 230-250$	C-2
~108 - 112	Doublet (d)	$^2J(C,F) \approx 35-45$	C-3
~140 - 144	Singlet (s)	-	C-4
~125 - 129	Doublet (d)	$^4J(C,F) \approx 3-5$	C-5
~120 - 124	Doublet (d)	$^2J(C,F) \approx 15-25$	C-6

Interpretation: The carbon directly attached to the fluorine (C-2) will show a large one-bond coupling constant ($^1J(C,F)$). The adjacent carbons (C-3 and C-6) will exhibit smaller two-bond couplings ($^2J(C,F)$). The signal for C-5 will show a small four-bond coupling. The C-4 signal is not expected to show significant coupling to fluorine. The chemical shifts are influenced by the electronegativity of the attached halogens and the nitrogen atom.

^{19}F NMR Spectroscopy

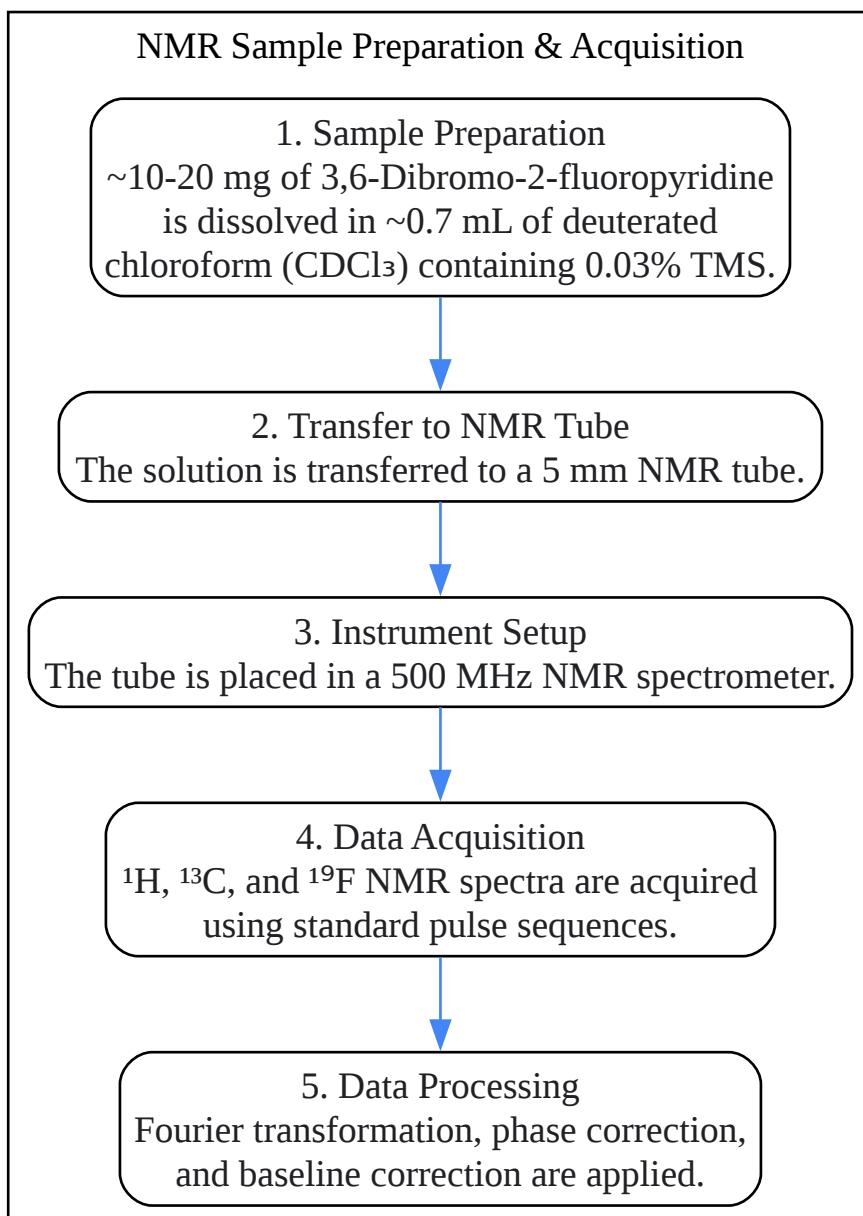
The ^{19}F NMR spectrum is a simple yet informative tool for fluorine-containing compounds.

Table 3: Predicted ^{19}F NMR Data (470 MHz, $CDCl_3$, referenced to $CFCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ -70 to -90	Doublet of doublets (dd)	$^3J(F,H) \approx 4-6$, $^4J(F,H) \approx 1-2$	F-2

Interpretation: A single signal is expected for the fluorine atom at the C-2 position. This signal will be split into a doublet of doublets due to coupling with the H-5 proton (three bonds away) and the H-4 proton (four bonds away). The chemical shift of fluorine in aromatic systems is sensitive to the electronic environment.[\[1\]](#)

Experimental Protocol for NMR Spectroscopy



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Figure 2: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

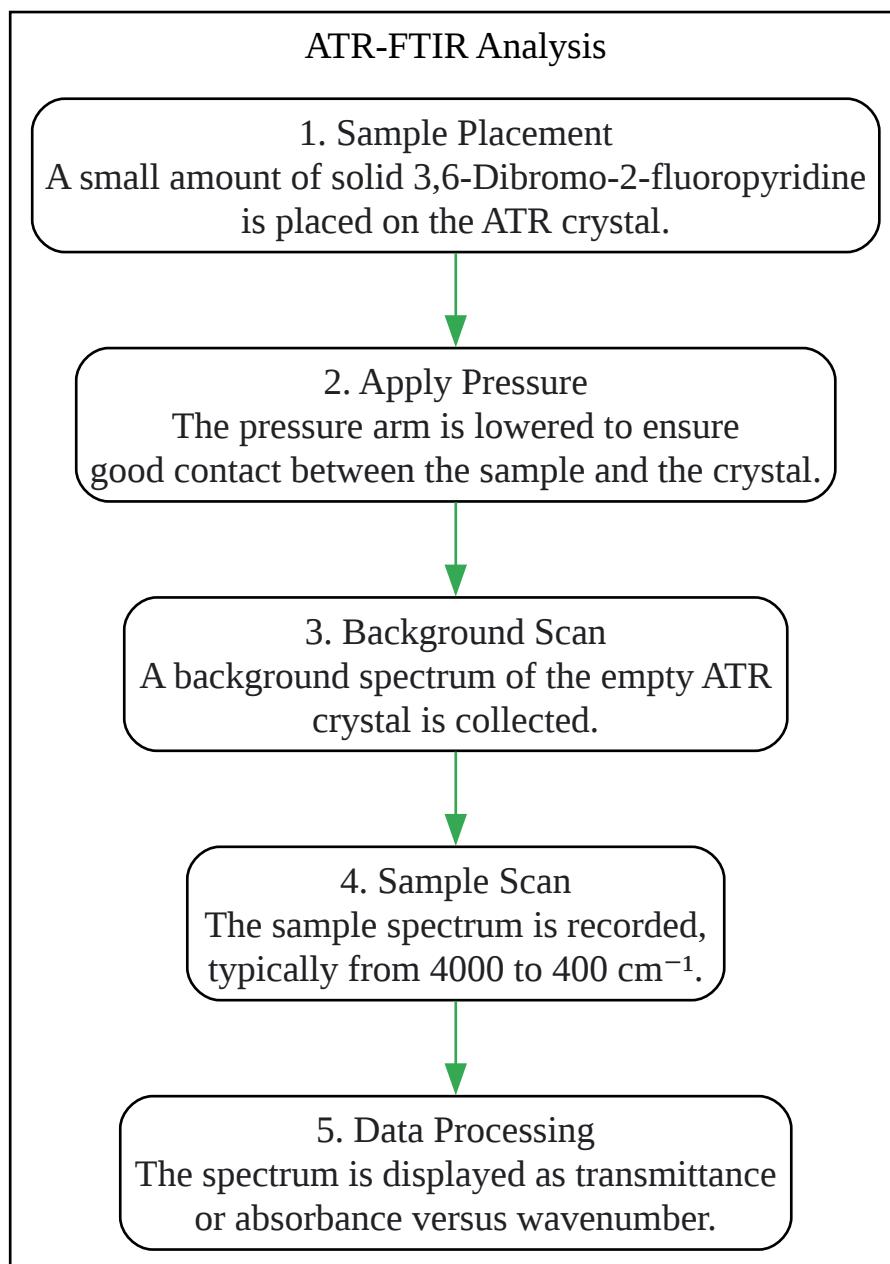
IR spectroscopy provides valuable information about the functional groups and vibrational modes of the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Weak	C-H stretching (aromatic)
1600 - 1550	Medium	C=C and C=N stretching (pyridine ring)
1450 - 1400	Medium	C=C and C=N stretching (pyridine ring)
1250 - 1150	Strong	C-F stretching
850 - 750	Strong	C-H out-of-plane bending
700 - 550	Strong	C-Br stretching

Interpretation: The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H stretching, the pyridine ring vibrations (C=C and C=N stretching), a strong band for the C-F stretch, and strong absorptions in the lower frequency region for the C-Br stretches. The out-of-plane C-H bending bands can also provide information about the substitution pattern of the aromatic ring.

Experimental Protocol for IR Spectroscopy (ATR)



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Figure 3: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

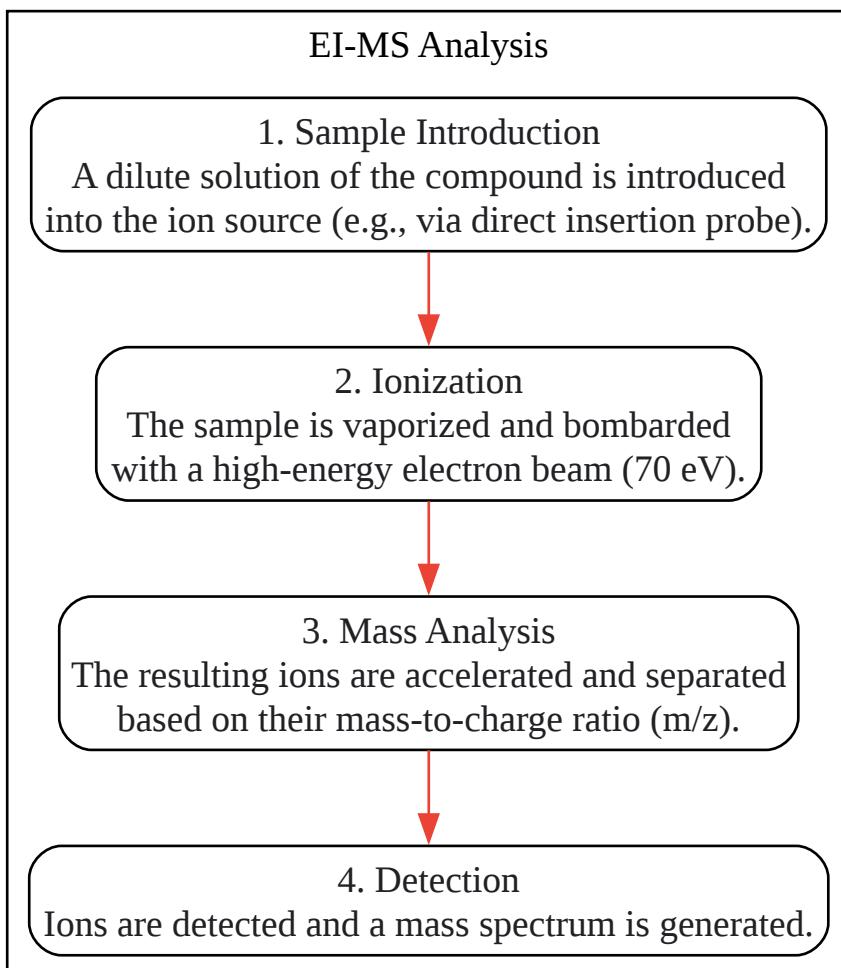
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
253, 255, 257	High	$[M]^+$ (Molecular ion)
174, 176	Medium	$[M - Br]^+$
95	Medium	$[M - 2Br]^+$

Interpretation: The mass spectrum is expected to show a prominent molecular ion peak cluster ($[M]^+$) at m/z 253, 255, and 257, with a characteristic isotopic pattern due to the presence of two bromine atoms (approximately 1:2:1 ratio for the major isotopes ^{79}Br and ^{81}Br).^[2] A significant fragment will likely be observed corresponding to the loss of a bromine atom ($[M - Br]^+$). Further fragmentation could involve the loss of the second bromine atom.

Experimental Protocol for Mass Spectrometry (EI)



[Click to download full resolution via product page](#)**Figure 4:** Workflow for EI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted NMR, IR, and MS data, provides a robust framework for the identification and characterization of **3,6-Dibromo-2-fluoropyridine**. The detailed interpretation and experimental protocols serve as a valuable resource for scientists, enabling confident structural verification and quality control in research and development settings. The unique spectral features of this molecule, arising from its specific substitution pattern, are key to its unambiguous identification.

References

- PubChemLite. **3,6-dibromo-2-fluoropyridine** (C5H2Br2FN).

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Sources

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- 2. PubChemLite - 3,6-dibromo-2-fluoropyridine (C5H2Br2FN) [pubchemlite.lcsb.uni.lu]
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